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Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy
characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease
is the aberrant activation of the NOTCHL1 signaling pathway, which is mutated in over 60% of T-
ALL cases.[1] This has made the NOTCH1 pathway a prime target for therapeutic intervention.
One such therapeutic strategy involves the use of SAHM1, a synthetic, cell-permeable,
stabilized a-helical peptide designed to directly inhibit the NOTCHL1 transcriptional complex.
This technical guide provides an in-depth overview of the role of SAHM1 in T-ALL, including its
mechanism of action, preclinical efficacy, and the experimental methodologies used to
elucidate its function.

Mechanism of Action of SAHM1

SAHML1 is a stapled a-helical peptide that functions as a direct antagonist of the NOTCH1
transcriptional machinery.[2] In canonical NOTCH1 signaling, the intracellular domain of
NOTCH1 (ICN1) translocates to the nucleus and forms a ternary complex with the DNA-binding
protein CSL (CBF1/RBP-JK) and the coactivator Mastermind-like 1 (MAMLL1). This complex is
essential for the transcription of NOTCHL1 target genes that promote cell proliferation and

survival.
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SAHML1 is designed to mimic the a-helical structure of a key binding domain in MAMLL1.[3] By
doing so, SAHM1 competitively binds to the ICN1-CSL complex, effectively preventing the
recruitment of endogenous MAMLL1.[3][4] This disruption of the active transcriptional complex
leads to the genome-wide suppression of NOTCH-activated genes, including critical
oncogenes in T-ALL such as HES1, MYC, and DTX1.[2]
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Preclinical Efficacy of SAHM1 in T-ALL
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The anti-leukemic effects of SAHM1 have been demonstrated in both in vitro and in vivo

models of T-ALL.

In Vitro Studies

Treatment of various human T-ALL cell lines with SAHM1 has shown potent and specific anti-

proliferative effects.[2]

. SAHM1 Effect on Induction of
Cell Line . . ] ] Reference
Concentration Proliferation Apoptosis
Significant
KOPT-K1 20 uM _ Yes [1]
reduction
Significant
HPB-ALL 20 pM _ Yes [1]
reduction
CUTLL1 15 uM Marked reduction  Not specified [3]
SUPTL1 15 uM Marked reduction  Not specified [3]
TALL-1 15 uMm Marked reduction  Not specified [3]
DND-41 15 uM Marked reduction  Not specified [3]
JURKAT (PTEN- - No significant
Not specified No [2][3]
null) effect
MOLT-4 (PTEN- . No significant
Not specified No [3]

null)

effect

In Vivo Studies

A murine model of NOTCH1-driven T-ALL was utilized to evaluate the in vivo efficacy of

SAHML.[3]
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Reduction in

Reduction in Circulating
Treatment . .
= Dosage Spleen Weight  Leukemic Reference
rou
5 (vs. Vehicle) Cells (vs.
Vehicle)
Statistically 100-fold
SAHM1 5 UM (ex vivo) significant (P = reduction (P = [3]
0.001) 0.0026)
Significant
30 mg/kg twice B reduction in
SAHM1 ) Not specified [5]
daily tumor burden (P
=0.02)
Not statistically
35 mg/kg once - o
SAHM1 Not specified significant (P = [5]

dail
Y 0.17)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The
following sections outline the key experimental protocols used in the preclinical evaluation of
SAHM1.

Cell Proliferation Assay

This assay is used to assess the effect of SAHM1 on the growth of T-ALL cell lines.
Protocol:

o Cell Culture: Human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL, CUTLL1, SUPT1, TALL-1,
DND-41) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal
bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%
CO2.

o Treatment: Cells are seeded in 96-well plates and treated with SAHM1 (e.qg., at a final
concentration of 15 uM or 20 uM), a control peptide (SAHM1-D1), a known NOTCH inhibitor
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(e.g., 15 uM DAPT), or vehicle (DMSO).

 Incubation: Cells are incubated for specified time points (e.g., 3 and 6 days).

» Proliferation Measurement: Cell proliferation is assessed using a standard method such as
the MTT or XTT assay, or by cell counting using a hemocytometer or an automated cell
counter.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis in T-ALL cells following SAHM1 treatment.
Protocol:

o Cell Treatment: T-ALL cells are treated with SAHM1, control peptide, or vehicle as described
in the cell proliferation assay.

» Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the
manufacturer's instructions (Promega).

e Assay Procedure: An equal volume of the Caspase-Glo® 3/7 reagent is added to the cell
suspension in each well of a 96-well plate.

 Incubation: The plate is incubated at room temperature for 1-2 hours.

e Luminescence Measurement: Luminescence, which is proportional to caspase-3 and -7
activity, is measured using a luminometer.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of NOTCH1 target genes.
Protocol:

* RNA Extraction: Total RNA is extracted from treated and untreated T-ALL cells using a
commercial kit (e.g., RNeasy Mini Kit, Qiagen).

o Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse
transcription kit (e.g., SuperScript 1l First-Strand Synthesis System, Invitrogen).
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e gPCR: Real-time PCR is performed using a gPCR system with SYBR Green or TagMan

probes for the target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH)
for normalization.

o Data Analysis: The relative gene expression is calculated using the AACt method.

@Xpressmn@

Click to download full resolution via product page

In Vivo T-ALL Mouse Model

This model is essential for evaluating the therapeutic potential of SAHM1 in a living organism.

Protocol:
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e Model Generation:

o Hematopoietic stem and progenitor cells are isolated from the bone marrow of C57BL/6
mice.

o These cells are retrovirally transduced with a vector expressing a constitutively active form
of human NOTCH1 (e.g., LI601PAP) and a reporter gene such as Green Fluorescent
Protein (GFP).

o The transduced cells are then transplanted into lethally irradiated recipient mice.

¢ SAHM1 Treatment: Once the leukemia is established (monitored by bioluminescence
imaging or peripheral blood analysis), mice are treated with SAHM1 (e.g., 30 mg/kg twice
daily via intraperitoneal injection) or vehicle.

e Monitoring and Analysis:

o Leukemia progression is monitored by bioluminescence imaging (for luciferase-expressing
leukemic cells) and by quantifying the percentage of GFP-positive cells in the peripheral
blood via flow cytometry.

o At the end of the study, mice are euthanized, and spleens are weighed to assess tumor
burden.

o Bone marrow and spleen tissues can be collected for immunohistochemical analysis.

Immunohistochemistry for GFP

This technique is used to visualize the infiltration of leukemic cells in tissues.
Protocol:

o Tissue Preparation: Bone marrow and spleen tissues from the mouse model are fixed in
formalin and embedded in paraffin.

e Sectioning: Thin sections (e.g., 5 um) are cut from the paraffin blocks and mounted on slides.
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» Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to antigen
retrieval (e.g., by heating in a citrate buffer).

e Staining:
o The sections are incubated with a primary antibody against GFP.

o This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g.,
horseradish peroxidase).

o A chromogenic substrate is then added to produce a colored precipitate at the site of the
antigen.

o Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize
cell nuclei and then mounted for microscopy.

Conclusion

SAHML1 represents a promising therapeutic agent for T-ALL by directly targeting the core of the
oncogenic NOTCHL1 signaling pathway. Its ability to disrupt the formation of the active
transcriptional complex leads to the suppression of key leukemogenic genes, resulting in
reduced cell proliferation and induction of apoptosis in T-ALL cells. The preclinical data,
supported by the detailed experimental protocols outlined in this guide, provide a strong
rationale for the further development of SAHM1 and similar targeted therapies for the treatment
of T-ALL. This technical overview serves as a comprehensive resource for researchers and
drug development professionals working to advance novel treatments for this aggressive
leukemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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